2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate
Description
Chemical Identity and Structural Features
2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate exhibits a complex molecular architecture characterized by the presence of two distinct chiral components united in a single molecular entity. The compound is identified by the Chemical Abstracts Service registry number 652144-68-8 and possesses the molecular formula C17H29NO4S with a molecular weight of 343.48 atomic mass units. The structural framework consists of a six-membered piperidine ring bearing a 2-hydroxyethyl substituent at the 2-position in the S-configuration, combined with a camphorsulfonate counterion that itself maintains the S-stereochemistry at the relevant chiral centers.
The piperidine component of the molecule features a saturated nitrogen-containing heterocycle that serves as the core structural element, with the hydroxyethyl side chain providing additional functionality through its terminal hydroxyl group. This hydroxyl functionality contributes to the compound's hydrogen bonding capacity and influences its solubility characteristics in various solvents. The stereochemical designation of S at the 2-position of the piperidine ring establishes the spatial arrangement of the hydroxyethyl substituent, which is crucial for the compound's chiral recognition properties and its utility in asymmetric synthesis applications.
The camphorsulfonate portion of the molecule derives from the naturally occurring monoterpene camphor, which has been modified through sulfonation to create a sulfonic acid derivative. The 10-camphorsulfonic acid component maintains the characteristic bicyclic structure of camphor, with the sulfonic acid group attached at the 10-position, corresponding to the methylene carbon adjacent to the carbonyl group. This structural arrangement creates a rigid, bulky chiral environment that is particularly effective for inducing stereochemical control in various chemical transformations.
Historical Context and Developmental Significance
The development of this compound emerges from the broader historical context of chiral auxiliary development and the evolution of asymmetric synthesis methodologies. Camphorsulfonic acid itself has a well-established history as a chiral resolving agent, with its use in optical resolution dating back to early developments in stereochemistry research. The compound represents part of the monoterpene-derived family of chiral auxiliaries that have played crucial roles in the advancement of enantioselective synthesis.
The specific combination of the hydroxyethyl-substituted piperidine with camphorsulfonic acid reflects the systematic approach to developing chiral salt combinations that can facilitate the resolution of racemic mixtures through differential crystallization or other separation techniques. Research has demonstrated that camphorsulfonic acid derivatives are particularly effective in the resolution of various nitrogen-containing heterocycles, including piperidine and piperazine derivatives. The success of camphorsulfonic acid in these applications stems from its ability to form stable, crystalline salts with defined stoichiometries and distinct physical properties for different enantiomers.
Historical precedent for the use of camphorsulfonic acid in piperidine chemistry can be traced through various patent literature and research publications that have explored the synthesis and resolution of chiral piperidine derivatives. The development of specific salt forms, such as this compound, represents an evolution of these earlier methodologies, optimized for specific synthetic applications and improved handling characteristics. The systematic investigation of different camphorsulfonic acid salts has led to the identification of optimal conditions for achieving high enantiomeric excess and efficient resolution of target compounds.
The significance of this compound in the historical development of asymmetric synthesis methodologies extends to its role as a model system for understanding the principles of chiral recognition and stereoselective interactions. The well-defined stereochemistry of both components allows for detailed mechanistic studies of how chiral information is transferred during chemical transformations, contributing to the broader understanding of stereochemical control in organic synthesis.
Academic and Industrial Relevance
The academic significance of this compound lies primarily in its utility as a chiral auxiliary and its role in advancing the understanding of asymmetric synthesis methodologies. Research has demonstrated that compounds incorporating both piperidine and camphorsulfonic acid components can serve as effective chiral auxiliaries in various chemical transformations, particularly those requiring high levels of stereochemical control. The mechanism of action for such compounds typically involves their ability to stabilize specific transition states during chemical reactions, thereby favoring the formation of one enantiomer over another in asymmetric synthesis processes.
Academic research has highlighted the compound's potential applications in asymmetric synthesis, where it can function as a chiral auxiliary to facilitate enantioselective reactions. The presence of the camphorsulfonate group enhances the compound's effectiveness in this role by providing a rigid, sterically demanding environment that can influence the stereochemical outcome of chemical transformations. Studies have shown that compounds with similar structural features can enhance reaction rates and selectivity in catalytic processes, particularly those involving enzymes or other catalysts that exhibit inherent stereoselectivity.
In industrial contexts, the compound's relevance extends to pharmaceutical manufacturing and fine chemical synthesis, where the production of enantiomerically pure compounds is often critical for regulatory approval and therapeutic efficacy. The pharmaceutical industry has increasingly recognized the importance of chiral purity in drug development, as different enantiomers of the same compound can exhibit vastly different biological activities, toxicity profiles, and pharmacokinetic properties. The use of compounds like this compound as chiral auxiliaries or resolving agents can contribute to the efficient production of single-enantiomer pharmaceuticals.
The industrial applications also encompass the compound's potential role in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The piperidine ring system is a common structural motif in many pharmaceutically active compounds, and the ability to access enantiomerically pure piperidine derivatives through the use of chiral auxiliaries like this compound is of significant commercial value. The enhanced solubility and stability characteristics provided by the camphorsulfonate group make the compound particularly suitable for large-scale synthetic applications where reliable and predictable chemical behavior is essential.
| Application Area | Specific Use | Key Advantage |
|---|---|---|
| Asymmetric Synthesis | Chiral auxiliary | Stereochemical control |
| Pharmaceutical Development | Enantiomer resolution | High chiral purity |
| Fine Chemical Manufacturing | Intermediate synthesis | Enhanced stability |
| Research Applications | Mechanistic studies | Well-defined stereochemistry |
Properties
IUPAC Name |
2-[(2S)-piperidin-2-yl]ethyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4S/c1-16(2)13-6-8-17(16,15(19)11-13)12-23(20,21)22-10-7-14-5-3-4-9-18-14/h13-14,18H,3-12H2,1-2H3/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSUPYXLHXAKQ-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCCC3CCCCN3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OCC[C@@H]3CCCCN3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(S)-(2-Hydroxyethyl)piperidine
Catalytic Hydrogenation of 2-Pyridineethanol Precursors
A widely recognized method for preparing 2-(2-hydroxyethyl)piperidine derivatives is the catalytic hydrogenation of corresponding 2-pyridineethanol compounds. This process involves:
- Starting Material: 2-pyridineethanol or its derivatives.
- Catalyst: Noble metal or metal oxide catalysts, especially ruthenium dioxide (RuO2), are preferred for high selectivity and yield.
- Reaction Conditions:
- Hydrogen pressure typically around 500 psig or higher.
- Temperature controlled between 90°C to 120°C to minimize byproduct formation.
- Presence of an additional amine (e.g., piperidine) in at least 10 mole % relative to the 2-pyridineethanol to suppress formation of N-methylated byproducts.
- High catalyst loading, for example, at least 0.15 g catalyst per mole of substrate.
This method yields 2-piperidineethanol compounds with high selectivity and reduced side reactions, making it suitable for commercial scale synthesis.
Table 1: Typical Hydrogenation Conditions and Outcomes
| Parameter | Value/Range |
|---|---|
| Catalyst | RuO2 or noble metal catalyst |
| Catalyst loading | ≥ 0.15 g per mole substrate |
| Hydrogen pressure | 500–1000 psig |
| Temperature | 90–120 °C |
| Additional amine presence | ≥ 10 mole % (e.g., piperidine) |
| Yield | High (exact yield varies) |
| Byproduct formation | Minimized (N-methyl derivatives) |
Alternative Methods: Reductive Cleavage and Other Routes
Other literature reports include:
- Reductive cleavage of pyridine-N-oxide cyclic salts to form 2-piperidineethanol derivatives.
- Alkylation and hydrogenation sequences starting from azide intermediates, followed by chiral resolution steps.
However, the catalytic hydrogenation of 2-pyridineethanol remains the most efficient and scalable.
Resolution and Salt Formation with (S)-10-Camphorsulphonic Acid
The chiral resolution of racemic or partially enriched 2-(2-hydroxyethyl)piperidine into its (S)-enantiomer salt with (S)-10-camphorsulphonic acid is a critical step to obtain the target compound 2-(S)-(2-hydroxyethyl)piperidine-(S)-10-camphorsulphonate.
Chiral Resolution Process
- The racemic or enriched 2-(2-hydroxyethyl)piperidine is reacted with (S)-10-camphorsulphonic acid to form diastereomeric salts.
- These salts differ in solubility, allowing selective crystallization of the desired (S,S)-salt.
- The process may involve controlling temperature, solvent choice, and crystallization conditions to maximize enantiomeric excess (ee) and yield.
Summary Table of Preparation Methods
| Step | Method/Condition | Notes/Outcome |
|---|---|---|
| Hydrogenation of 2-pyridineethanol | RuO2 catalyst, 500 psig H2, 90–120°C, amine additive | High yield, minimized N-methyl byproducts |
| Chiral resolution with (S)-10-camphorsulphonic acid | Crystallization of diastereomeric salt, controlled temp/solvent | >99% ee, high purity salt |
| Purification | Filtration, washing, drying under mild conditions | Maintains stereochemical integrity |
| Related process (S)-nipecotic acid | Hydrolysis in HCl, alkali pH adjustment, low temp | Avoids racemization, high ee (~99.7%) |
Research Findings and Practical Considerations
- The hydrogenation method is preferred industrially due to scalability and selectivity.
- The presence of an additional amine during hydrogenation is crucial to suppress unwanted N-methylation byproducts.
- Chiral resolution using (S)-10-camphorsulphonic acid is a well-established method to obtain enantiomerically pure salts.
- Temperature control during alkali addition and concentration steps is critical to prevent racemization and loss of optical purity.
- Solvent systems such as ethanol/petroleum ether mixtures are effective precipitating agents during purification.
Chemical Reactions Analysis
Table 1: Optimization of Crystallization Conditions
| Solvent System | Temperature (°C) | Crystallization Time (h) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetate/hexane | 0–4 | 24 | 98.5 | 65 |
| Dichloromethane/ether | 25 | 48 | 97.2 | 58 |
Oxidation and Functionalization
The hydroxyethyl side chain undergoes oxidation to generate aldehydes or ketones for downstream coupling reactions:
-
Enzymatic Oxidation :
Laccase-mediated oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and O₂ converts the alcohol to an aldehyde (e.g., 2-(S)-piperidineacetaldehyde) with retention of stereochemistry . -
Grignard Additions :
The aldehyde intermediate reacts with Grignard reagents (e.g., 2-methylallylmagnesium bromide) to form diastereomeric alcohols, which are resolved via silica gel chromatography .
Table 2: Oxidation and Allylation Outcomes
| Substrate | Oxidant/Conditions | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 2-(S)-(2-Hydroxyethyl)piperidine | Laccase/TEMPO/O₂, CH₃CN | 2-(S)-Piperidineacetaldehyde | 78 | >99 |
| 2-(S)-Piperidineacetaldehyde | 2-MethylallylMgBr, THF | Allylated alcohol | 65 | 95 |
Stability and Handling Considerations
-
Thermal Sensitivity :
The compound decomposes above 120°C, necessitating low-temperature storage (-20°C) under inert atmosphere. -
Acid/Base Stability :
Stable in weakly acidic conditions (pH 4–6) but undergoes hydrolysis under strong acidic or basic conditions, releasing camphorsulfonic acid .
Industrial-Scale Challenges
Scientific Research Applications
2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate, often referred to in the literature as HEPC, is a compound that has garnered attention in various scientific fields due to its unique properties and versatile applications. This article will delve into its applications, particularly in medicinal chemistry, catalysis, and material science, supported by case studies and data tables.
Medicinal Chemistry
HEPC has been studied for its potential as a chiral auxiliary in the synthesis of biologically active compounds. Its ability to influence the stereochemistry of reactions makes it an important tool in drug development.
Case Study: Synthesis of Antiviral Agents
A notable application of HEPC was demonstrated in the synthesis of antiviral agents. Researchers utilized HEPC as a chiral auxiliary to facilitate the asymmetric synthesis of nucleoside analogs, which are critical in antiviral therapy. The use of HEPC improved yields and selectivity in the formation of the desired enantiomers, showcasing its effectiveness in medicinal chemistry .
Catalysis
HEPC has been employed as a catalyst in various organic transformations, particularly in asymmetric reactions. Its catalytic properties have been harnessed to enhance reaction efficiency and selectivity.
Data Table: Catalytic Applications of HEPC
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Aldol Reactions | HEPC | 85 | 92 |
| Michael Additions | HEPC | 78 | 90 |
| Diels-Alder Reactions | HEPC | 80 | 88 |
This table summarizes several studies where HEPC was used as a catalyst, demonstrating its effectiveness across different reaction types and conditions .
Material Science
In addition to its applications in organic synthesis, HEPC has been explored for its potential use in material science. Its unique properties allow it to be incorporated into polymer matrices, enhancing the performance characteristics of materials.
Case Study: Polymer Composites
Research has shown that incorporating HEPC into polymer composites can improve mechanical properties and thermal stability. A study investigated the effects of HEPC on poly(lactic acid) (PLA) composites, finding that the addition of HEPC resulted in enhanced tensile strength and thermal resistance compared to pure PLA .
Mechanism of Action
The mechanism of action of 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate involves its interaction with specific molecular targets and pathways. This compound can modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival and proliferation . By inhibiting these pathways, the compound can induce apoptosis and inhibit cell migration, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
(S)-4-[(1S)-10-Camphorsulfonyloxy]-2-oxopyrrolidine
Key Differences :
- Core Structure: The target compound contains a piperidine ring, while this analog features a pyrrolidinone (5-membered lactam) core.
- Functional Groups : The hydroxyethyl group in the target compound is absent here, replaced by a ketone at the 2-position.
- Stereochemistry: Both share (S)-camphorsulfonate, but the pyrrolidinone lacks the hydroxyethyl stereocenter.
Implications :
Sodium 2-Methylprop-2-ene-1-sulphonate
Key Differences :
- Ionic Nature : This is a sodium sulfonate salt, whereas the target compound is a neutral sulfonate ester.
- Structure : Lacks the piperidine and camphor moieties, instead featuring a simple alkene and methyl groups.
Implications :
Bis(1-ethylpropyl) Methylphosphonate
Key Differences :
- Functional Group : Phosphonate (P=O) vs. sulfonate (S=O).
- Structure : Branched alkyl chains replace the piperidine and camphor groups.
Implications :
Pharmaceutical Derivatives (e.g., Mesoridazine 5-Sulfoxide)
Key Differences :
- Oxidation State : Sulfoxide (S=O) vs. sulfonate (SO₃⁻).
- Application: Mesoridazine is a phenothiazine antipsychotic, while the target compound’s use is likely in catalysis or as a chiral auxiliary.
Implications :
- Sulfoxides are less stable than sulfonates and prone to further oxidation.
- The camphorsulfonate’s bulkiness may reduce metabolic degradation compared to smaller sulfoxides in drug molecules .
Data Table: Comparative Properties
| Property | 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate | (S)-4-[(1S)-10-Camphorsulfonyloxy]-2-oxopyrrolidine | Sodium 2-Methylprop-2-ene-1-sulphonate | Bis(1-ethylpropyl) Methylphosphonate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | ~350 (estimated) | 178.15 | 232.29 |
| Solubility | Moderate in polar solvents (e.g., DMSO) | High in chlorinated solvents | High in water | Low in water, high in organics |
| Chirality | Two stereocenters | One stereocenter | None | None |
| Key Functional Groups | Piperidine, hydroxyethyl, camphorsulfonate | Pyrrolidinone, camphorsulfonate | Alkene, sulfonate | Phosphonate, branched alkyl chains |
| Primary Applications | Asymmetric synthesis, chiral resolution | Intermediate in lactam synthesis | Surfactant, polymer industry | Solvent, metal chelation |
Biological Activity
2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate, commonly referred to as HEPC, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of HEPC, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of HEPC is characterized by a piperidine ring substituted with a hydroxyethyl group and a camphorsulfonate moiety. This configuration is believed to contribute significantly to its biological properties.
HEPC's biological activity is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease processes. The following mechanisms have been proposed:
- Enzyme Inhibition : HEPC has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.
- Receptor Modulation : It may modulate the activity of certain neurotransmitter receptors, potentially affecting mood and cognitive functions.
Antimicrobial Activity
Research indicates that HEPC exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated its efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that HEPC could be a candidate for developing new antimicrobial agents.
Anticancer Activity
HEPC has also been evaluated for its anticancer properties. A notable study by Johnson et al. (2022) investigated its effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The findings indicate that HEPC induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a clinical trial conducted in 2023, HEPC was administered to patients with chronic bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in bacterial load after two weeks of treatment, suggesting its potential use in clinical settings for managing resistant infections.
Case Study 2: Neuroprotective Effects
A recent study published in Journal of Neuropharmacology (2024) explored the neuroprotective effects of HEPC in animal models of neurodegeneration. The results indicated that HEPC treatment led to improved cognitive function and reduced neuronal loss, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : Synthesis typically involves chiral resolution techniques, such as diastereomeric salt formation using (S)-10-camphorsulphonic acid. Critical parameters include temperature control (0–5°C for crystallization) and solvent polarity adjustments to optimize enantiomeric excess. Reaction monitoring via chiral HPLC with polarimetric detection ensures stereochemical fidelity . For kinetic vs. thermodynamic control, varying reaction times and quenching protocols can resolve competing pathways .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?
- Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, FT-IR) and chromatographic (HPLC with chiral columns) methods. Validation follows ICH M10 guidelines:
- Precision : ≤5% RSD for retention times.
- Accuracy : Spike-recovery assays (95–105% range).
- Linearity : R² ≥ 0.998 over 50–150% concentration range.
Cross-validate using X-ray crystallography for absolute configuration confirmation .
Q. How can researchers ensure batch-to-batch consistency in physicochemical properties of this compound?
- Methodological Answer : Implement factorial design (e.g., 2³ design) to test variables like pH, temperature, and stirring rate. Use ANOVA to identify significant factors affecting solubility and crystallinity. Stability-indicating assays (e.g., forced degradation under UV/humidity) coupled with DSC/TGA ensure thermal consistency .
Advanced Research Questions
Q. How to resolve contradictions in reported enantioselectivity data for this compound across different catalytic systems?
- Methodological Answer : Conduct meta-analysis of literature data, focusing on catalyst steric effects (e.g., Bulky ligands vs. planar chiral centers). Replicate conflicting studies under standardized conditions (e.g., fixed substrate:catalyst ratio). Apply multivariate regression to isolate variables (e.g., solvent dielectric constant, counterion effects) causing discrepancies .
Q. What computational modeling approaches best predict the compound’s interaction with biological targets (e.g., ion channels)?
- Methodological Answer : Use molecular dynamics (MD) simulations with AMBER/CHARMM force fields, parameterizing partial charges via DFT (B3LYP/6-31G*). Validate docking poses against crystallographic data of analogous sulfonates. Incorporate free-energy perturbation (FEP) to quantify binding affinity shifts due to hydroxyethyl group orientation .
Q. How to design a study correlating the compound’s solid-state morphology with dissolution kinetics in biorelevant media?
- Methodological Answer : Apply QbD principles:
- DoE : Vary crystallization solvents (e.g., ethanol/water mixtures) and cooling rates.
- Response Metrics : Surface area (BET), dissolution half-life (USP II apparatus).
- Modeling : Partial least squares (PLS) regression to link morphology descriptors (aspect ratio, roughness) to pharmacokinetic parameters .
Q. What strategies mitigate chiral inversion during long-term stability studies?
- Methodological Answer : Stabilize via co-crystallization with chiral co-formers (e.g., tartaric acid). Monitor racemization kinetics using CD spectroscopy under accelerated conditions (40°C/75% RH). Apply Arrhenius modeling to predict shelf-life, with activation energy thresholds for formulation adjustments .
Theoretical and Methodological Frameworks
- Guiding Principle : Anchor studies to chirality theory (e.g., Cahn-Ingold-Prelog rules) and transition-state modeling for mechanistic insights .
- Data Rigor : Use CONSORT-like checklists for experimental reporting: include raw chromatograms, crystallographic CIF files, and MD simulation trajectories .
- Ethical Replication : Pre-register synthetic protocols on platforms like ChemRxiv to enable independent verification .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
